molecular formula C6H4ClN3 B1580707 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 27187-13-9

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1580707
CAS No.: 27187-13-9
M. Wt: 153.57 g/mol
InChI Key: FBQZXTMUYNKLRF-UHFFFAOYSA-N
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Scientific Research Applications

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Safety and Hazards

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with microtubulin, inhibiting its polymerization, which is essential for cell division and proliferation . Additionally, this compound exhibits binding interactions with various kinases, including c-Met kinase, which is involved in cell signaling pathways related to growth and survival . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exert anti-proliferative activities against a range of cancer cell lines, including HeLa, A549, MCF-7, and HCT116 . This compound influences cell function by disrupting cell signaling pathways, leading to apoptosis or programmed cell death. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with c-Met kinase results in the inhibition of downstream signaling pathways that promote cell proliferation and survival . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. The inhibition of microtubulin polymerization by this compound further underscores its role in disrupting cellular processes essential for cancer cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biochemical activity over extended periods, making it a viable candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects. Threshold effects have also been noted, where a specific dosage range is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450 oxidases, which play a critical role in the detoxification and elimination of the compound from the body . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes . Accumulation of this compound in specific tissues can enhance its therapeutic efficacy but may also contribute to potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with microtubulin and other cytoskeletal proteins . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . These modifications direct the compound to compartments such as the mitochondria, where it can influence cellular energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2), and more environmentally friendly options like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorine atom enhances its ability to participate in substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQZXTMUYNKLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314918
Record name 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27187-13-9
Record name 5-Chloro-1,2,4-triazolo[4,3-a]pyridine
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Record name NSC 289808
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Record name 27187-13-9
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Record name 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
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Synthesis routes and methods

Procedure details

Charge a 125 mL round-bottomed flask with 2-chloro-6-hydrazinylpyridine (3.0 g, 20.9 mmol), triethoxymethane (20 mL, 120.2 mmol). The mixture was heated at reflux for 4 hours and allowed to cool to ambient temperature overnight. The mixture was concentrated to dryness and 50 ml POCl3 was added. The mixture was refluxed overnight. The reaction was quenched over ice and washed with CH2Cl2. The aqueous layer was adjusted to pH 6 with 1N NaOH and extracted with CH2Cl2 and the organics concentrated and purified on Si gel eluting with 100% EtOAc (500 ml) followed by 5% MeOH/CH2Cl2 to give 5-chloro-[1,2,4]triazolo[4,3-a]pyridine (1.73 g, 11.25 mmol, 53% yield) as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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